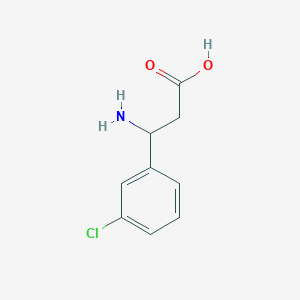

3-Amino-3-(3-chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHPCWOYOBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377341 | |

| Record name | 3-amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-21-9 | |

| Record name | 3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(3-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 3-Amino-3-(3-chlorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Amino-3-(3-chlorophenyl)propanoic acid. This document outlines the key analytical techniques, experimental protocols, and expected data for the unambiguous confirmation of the molecule's constitution.

Introduction

This compound is a substituted β-amino acid. The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, biological activity, and for ensuring its quality and purity in research and development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete structural characterization of this compound.

The structure of this compound is characterized by a propanoic acid backbone with an amino group and a 3-chlorophenyl substituent at the C3 position. The elucidation process involves confirming the connectivity of these functional groups and the substitution pattern on the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol [1] |

| CAS Number | 68208-21-9 |

| Appearance | White to off-white solid |

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data from NMR, MS, and IR analyses. While experimental data for the 3-chloro isomer is not widely published, the presented data is predicted based on the analysis of closely related isomers, such as the 2-chloro and 4-chloro analogs, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts and multiplicities are summarized in Table 2.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (CH₂) | ~ 2.7 - 2.9 | Doublet of doublets (dd) | 2H |

| H-3 (CH) | ~ 4.5 - 4.7 | Triplet (t) | 1H |

| Aromatic (H-2', H-4', H-5', H-6') | ~ 7.2 - 7.5 | Multiplet (m) | 4H |

| Amino (NH₂) | Broad singlet | 2H | |

| Carboxylic Acid (OH) | Broad singlet | 1H |

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~ 172 - 174 |

| C-2 (CH₂) | ~ 40 - 42 |

| C-3 (CH) | ~ 50 - 52 |

| C-1' (Ar-C) | ~ 140 - 142 |

| C-3' (Ar-C-Cl) | ~ 134 - 136 |

| C-2', C-4', C-5', C-6' (Ar-CH) | ~ 126 - 131 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and connectivity. For the related 2-chloro isomer, tandem mass spectrometry data shows a precursor ion at m/z 200.0473 and fragment ions at m/z 182.9, 140, and 141.[2] A similar fragmentation pattern would be expected for the 3-chloro isomer.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z ≈ 199 (¹²C₉¹H₁₀³⁵Cl¹⁴N¹⁶O₂)

-

Loss of H₂O: [M-18]⁺

-

Loss of COOH: [M-45]⁺

-

Loss of the chlorophenyl group: Fragmentation leading to ions corresponding to the propanoic acid backbone.

-

Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 will be observed due to the presence of the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed in Table 4.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Amine (N-H) | Stretching | 3400 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1475 |

| C-N | Stretching | 1250 - 1020 |

| C-Cl | Stretching | 800 - 600 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthetic route for this compound is a Strecker-like synthesis starting from 3-chlorobenzaldehyde. A general procedure, adapted from the synthesis of the 4-chloro isomer, is as follows.[3]

Materials:

-

3-Chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

Procedure:

-

A suspension of 3-chlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol is prepared.

-

The reaction mixture is heated to reflux for 6-8 hours.

-

The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield this compound.

Analytical Protocols

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Transfer the solution to a 5 mm NMR tube. Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Caption: Experimental workflow for synthesis and structural analysis.

Caption: Logical relationships in NMR and MS data interpretation.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides unambiguous evidence for the molecular structure. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds.

References

Physicochemical Properties of 3-Amino-3-(3-chlorophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-3-(3-chlorophenyl)propanoic acid. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a general characterization workflow.

Core Physicochemical Data

The following table summarizes the known and computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1] |

| Molecular Weight | 199.63 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Melting Point | 222-224 °C | ECHEMI[3] |

| logP (Computed) | 2.6 | PubChem (XLogP3 3.0)[1] |

| pKa (Computed) | Data not available | |

| Appearance | Solid | ECHEMI[3] |

| Synonyms | 3-(3-chlorophenyl)-beta-alanine | Sigma-Aldrich[2][4] |

| CAS Number | 68208-21-9 | Sigma-Aldrich[2][4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[6]

-

Thermometer[5]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[7] The fine powder is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[6][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil bath of a Thiele tube.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow (0.5-1.0 °C).

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Qualitative Solubility:

-

Place approximately 25 mg of this compound into a small test tube.[9]

-

Add 0.75 mL of the solvent (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) in small portions, shaking vigorously after each addition.[9][10]

-

Observe if the solid dissolves completely. The amphoteric nature of the amino acid suggests it will be soluble in both acidic and basic aqueous solutions.

-

-

Quantitative Solubility (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For an amino acid, there will be at least two pKa values corresponding to the carboxylic acid and amino groups.[11]

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of this compound is dissolved in a known volume of water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[12]

-

The titration is continued past the equivalence points.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.[13]

-

The pKa values are determined from the titration curve. The pH at the half-equivalence points corresponds to the pKa values of the ionizable groups.[12][13]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a measure of lipophilicity.[14]

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)

-

n-Octanol and water (pre-saturated with each other)

Procedure (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15]

-

A known amount of this compound is dissolved in one of the phases (e.g., water).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.[15]

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.[15]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

Alternative Method (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP values. This method relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its logP value.[16][17]

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.

Biological Context

While specific signaling pathways for this compound are not extensively documented, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[18] Many compounds in this class exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipyretic effects.[18] The structural features of this compound, particularly the aryl propionic acid scaffold, suggest potential for biological activity that warrants further investigation in drug discovery and development programs. Derivatives of similar compounds have been explored for antimicrobial activities.[19]

References

- 1. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 68208-21-9 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 68208-21-9 [sigmaaldrich.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. echemi.com [echemi.com]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. acdlabs.com [acdlabs.com]

- 15. agilent.com [agilent.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Amino-3-(3-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the mechanism of action of 3-amino-3-(3-chlorophenyl)propanoic acid. It is intended for research and informational purposes only. A significant portion of the detailed pharmacological data available pertains to the isomeric compound, 3-amino-3-(4-chlorophenyl)propanoic acid. Due to the structural similarity, the mechanism of the 3-chloro isomer is presumed to be analogous, but this should be confirmed by direct experimental evidence.

Executive Summary

This compound is a synthetic amino acid derivative with potential applications in neuroscience and pharmacology. Based on evidence from its closely related isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, the primary mechanism of action is competitive antagonism of the GABAB receptor. This interaction inhibits the downstream signaling cascade typically initiated by the endogenous ligand, γ-aminobutyric acid (GABA), leading to a modulation of neuronal excitability. This guide provides a detailed overview of this mechanism, including the associated signaling pathways, quantitative data on receptor interaction, and relevant experimental protocols.

Core Mechanism of Action: GABAB Receptor Antagonism

The principal molecular target of this compound is understood to be the GABAB receptor, where it functions as a weak but specific antagonist.

The GABAB Receptor Signaling Pathway

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system. It is a heterodimer composed of two subunits, GABAB1 and GABAB2. Under normal physiological conditions, the binding of GABA to the GABAB1 subunit triggers a conformational change that activates the associated inhibitory G-protein (Gi/o). This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

-

Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit:

-

Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, causing potassium ion efflux and hyperpolarization.

-

Inhibits presynaptic voltage-gated calcium channels (N-type and P/Q-type), which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters.

-

Antagonistic Action of this compound

As a competitive antagonist, this compound binds to the orthosteric binding site on the GABAB1 subunit, the same site as the endogenous agonist GABA. However, this binding event does not induce the necessary conformational change to activate the receptor and the downstream G-protein signaling cascade. By occupying the binding site, it prevents GABA from binding and initiating its inhibitory effects. This blockade of GABAB receptor signaling can lead to an overall increase in neuronal excitability.

Visualization of the Signaling Pathway

The following diagram illustrates the antagonistic effect of this compound on the GABAB receptor signaling pathway.

Caption: Antagonism of the GABAB receptor by this compound.

Quantitative Data

| Compound | Parameter | Value | Receptor/System | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | pA2 | 3.5 | GABAB Receptor | Abbenante et al., 1997[1] |

Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A lower pA2 value, such as 3.5, is indicative of weak antagonist activity.

Experimental Protocols

The determination of a compound's activity at the GABAB receptor typically involves radioligand binding assays or functional assays such as electrophysiology. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the GABAB receptor.

Protocol: Competitive Radioligand Binding Assay for GABAB Receptor

Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor by measuring its ability to displace a known radiolabeled GABAB receptor ligand.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]-GABA or a specific GABAB antagonist like [3H]-CGP54626.

-

Receptor Source: Rat or mouse brain tissue (cortex or cerebellum), or cell lines expressing recombinant GABAB receptors.

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 at 4°C.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known GABAB agonist (e.g., 1 mM Baclofen) or antagonist.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in 20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding Wells: Add 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]-radioligand.

-

Non-specific Binding Wells: Add 100 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [3H]-radioligand.

-

Test Compound Wells: Add 100 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [3H]-radioligand.

-

Incubate the plate at 4°C for 60 minutes.

-

-

Assay Termination and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The available evidence strongly suggests that this compound acts as a competitive antagonist at the GABAB receptor. By blocking the action of GABA, it modulates a key inhibitory signaling pathway in the central nervous system. The provided data for the 4-chloro isomer indicates that this antagonism is relatively weak. Further research, including direct binding and functional assays with the 3-chloro isomer, is necessary to fully elucidate its pharmacological profile and therapeutic potential. The experimental framework detailed in this guide provides a basis for such future investigations.

References

An In-depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propanoic Acid: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-chlorophenyl)propanoic acid, a halogenated derivative of β-phenylalanine. While specific historical details on its discovery are not extensively documented in readily available literature, its synthesis and study are rooted in the broader exploration of β-amino acids and their interactions with biological systems. This document outlines a common synthetic route, presents available pharmacological data for its close structural isomer, 4-Amino-3-(4-chlorophenyl)propanoic acid (a known GABAB receptor ligand), and details the associated signaling pathways. The information is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in neuroscience and medicinal chemistry.

Introduction and Historical Context

The study of β-amino acids has been a significant area of research due to their unique structural properties and diverse biological activities. Unlike their α-amino acid counterparts, the shifted amino group in β-amino acids can lead to different conformational preferences in peptides and interactions with protein targets.

The synthesis of 3-amino-3-arylpropanoic acids has been explored through various methods, with the Rodionov reaction, a one-pot synthesis involving an aromatic aldehyde, malonic acid, and ammonia (often from ammonium acetate) in an alcoholic solvent, being a classical and efficient approach. While the exact date of the first synthesis of this compound is not clearly documented, its preparation falls under this well-established synthetic methodology for β-amino acids.

The interest in chlorophenyl-substituted amino acids, in particular, has been significantly driven by the discovery and development of baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a potent agonist of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor, widely used as a muscle relaxant. This has spurred investigation into related structures, including the propanoic acid analogues, to explore their potential as modulators of the GABAergic system.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a one-pot reaction analogous to the Rodionov reaction.

Experimental Protocol: One-Pot Synthesis

Reaction Scheme:

3-chlorobenzaldehyde + Malonic acid + Ammonium acetate → this compound

Materials:

-

3-chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 1.0 N

-

Methanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-chlorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Cool the reaction mixture to room temperature. A white precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold ethanol.

-

To purify, dissolve the crude solid in 1.0 N HCl and then evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from hot methanol to yield pure this compound.

Note: This is a representative protocol based on general methods for synthesizing 3-amino-3-arylpropionic acids. Optimization of reaction times, temperatures, and purification methods may be required to achieve higher yields and purity.

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

Pharmacological Profile

Direct pharmacological data for this compound is limited in the public domain. However, significant insights can be drawn from its close structural isomer, 3-Amino-3-(4-chlorophenyl)propanoic acid.

Activity at GABA-B Receptors

Research by Abbenante et al. (1997) has shown that 3-Amino-3-(4-chlorophenyl)propanoic acid is a weak but specific antagonist at the GABA-B receptor.[1]

| Compound | Activity | pA2 Value |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor Antagonist | 3.5[1] |

Table 1: Pharmacological activity of 3-Amino-3-(4-chlorophenyl)propanoic acid.

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonist activity.

Given the structural similarity, it is plausible that this compound also interacts with the GABA-B receptor, though its specific activity (agonist vs. antagonist) and potency would require experimental verification. The position of the chloro substituent on the phenyl ring can significantly influence binding affinity and functional activity at the receptor.

Logical Relationship of Chloro-Isomers and Biological Activity

Caption: Inferred biological target for the 3-chloro isomer based on the 4-chloro analog.

Mechanism of Action: GABA-B Receptor Signaling Pathway

Assuming this compound interacts with the GABA-B receptor, its mechanism of action would involve the modulation of this G-protein coupled receptor (GPCR) signaling cascade. GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits and are coupled to inhibitory G-proteins (Gi/o).

GABA-B Receptor Signaling Diagram

Caption: Downstream signaling cascade of the GABAB receptor.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit presynaptic voltage-gated calcium channels, leading to decreased neurotransmitter release, and activate postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization of the neuronal membrane. An antagonist would block these effects by preventing agonist binding.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of pharmacologically relevant β-amino acids. While its direct discovery and history are not well-defined, established synthetic routes provide a clear path for its preparation. The known activity of its 4-chloro isomer as a GABA-B receptor antagonist strongly suggests a similar biological target for the 3-chloro compound, making it a person of interest for further pharmacological characterization.

Future research should focus on:

-

Definitive Pharmacological Profiling: Elucidating the specific activity (agonist, antagonist, or allosteric modulator) and potency of this compound at the GABA-B receptor.

-

Comparative Studies: Directly comparing the pharmacological profiles of the 2-chloro, 3-chloro, and 4-chloro isomers to understand the structure-activity relationship of the chlorine substitution.

-

In Vivo Studies: Investigating the effects of this compound in animal models of neurological disorders where GABA-B receptor modulation is relevant.

This technical guide provides a starting point for researchers to delve into the chemistry and potential pharmacology of this compound, a compound that may hold untapped potential in the field of drug discovery.

References

An In-depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-chlorophenyl)propanoic acid, a synthetic β-amino acid, and its derivatives represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reported biological activities of this scaffold. Particular attention is given to derivatives that have been explored for their utility as receptor modulators and as potential therapeutic agents. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel small molecules targeting various biological pathways.

Introduction

Substituted β-amino acids are valuable building blocks in drug discovery due to their ability to mimic or antagonize the action of endogenous molecules, such as neurotransmitters, and their incorporation into peptidomimetics to enhance stability and activity. The presence of a chlorine atom on the phenyl ring of this compound significantly influences its electronic and lipophilic properties, which in turn can modulate its binding affinity and selectivity for biological targets. This guide will delve into the known derivatives of this core structure, their synthesis, and their pharmacological profiles.

Core Compound: this compound

This compound, also known as 3-(3-chlorophenyl)-β-alanine, is a non-proteinogenic amino acid. Its structure features a chiral center at the C-3 position, allowing for the existence of (R) and (S) enantiomers, which may exhibit different biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68208-21-9 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Synonyms | 3-(3-chlorophenyl)-beta-alanine | [1] |

Synthesis of 3-Amino-3-(aryl)propanoic Acids and Derivatives

The synthesis of racemic 3-amino-3-(aryl)propanoic acids can be achieved through a one-pot reaction involving an aromatic aldehyde, malonic acid, and ammonium acetate in a heated alcohol solvent. This method is applicable to the synthesis of the 4-chloro derivative and is expected to be effective for the 3-chloro isomer as well.[3]

Derivatization of the core molecule can be accomplished through standard organic chemistry techniques, including N-acylation, esterification, and amide bond formation.

General Synthesis of Racemic 3-Amino-3-(aryl)propanoic Acids

A common and efficient method for the synthesis of racemic β-aryl-β-amino acids is the reaction of an aryl aldehyde with malonic acid and ammonium acetate.[3]

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid [3]

-

A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.2 mmol), and ammonium acetate (53.4 mmol) in ethanol (100 mL) is prepared.

-

The reaction mixture is heated under reflux for 8 hours.

-

During heating, a white precipitate forms.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The solid is washed with cold ethanol.

-

The product is dried under reduced pressure to yield the crude amino acid.

This protocol can be adapted for the synthesis of this compound by substituting p-chlorobenzaldehyde with m-chlorobenzaldehyde.

Synthesis of N-Benzoyl Derivatives

The amino group of 3-amino-3-(aryl)propanoic acids can be readily acylated, for example, with benzoyl chloride.[3]

Experimental Protocol: Synthesis of N-Benzoyl-3-amino-3-(aryl)propanoic Acid [3]

-

The racemic 3-amino-3-(aryl)propanoic acid is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled in an ice bath.

-

Benzoyl chloride is added portion-wise with vigorous stirring.

-

The reaction is allowed to proceed for 30 minutes.

-

The solution is then acidified to precipitate the N-benzoyl derivative.

-

The product is collected by filtration, washed with water, and dried.

Biological Activities and Derivatives

While specific data on a wide range of derivatives of this compound is limited in the public domain, studies on closely related analogs, particularly the 4-chloro isomer, provide valuable insights into the potential biological activities of this class of compounds.

GABA Receptor Modulation

Analogs of γ-aminobutyric acid (GABA) are of significant interest for their potential to modulate GABAergic neurotransmission. The 4-chloro analog of 3-amino-3-phenylpropanoic acid has been investigated as a potential antagonist at GABAB receptors.

Table 2: Biological Activity of a 4-Chloro Analog

| Compound | Biological Target | Assay | Result (pA₂) | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional Antagonism | 3.5 | [4][5] |

The pA₂ value indicates weak antagonist activity at the GABAB receptor. This suggests that derivatives of this compound could be explored for their potential to modulate GABAergic signaling, which is implicated in a variety of neurological and psychiatric disorders.

Potential as Anticancer and Antimicrobial Agents

Derivatives of structurally similar N-aryl-β-alanines have been synthesized and evaluated for their biological activities. For instance, N-(4-chlorophenyl)-β-alanine derivatives incorporating azole moieties have shown antimicrobial properties.

A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human lung adenocarcinoma (A549) cells.[6] Among these, oxime and carbohydrazide derivatives demonstrated the most promising cytotoxic effects, in some cases surpassing the activity of cisplatin.[6]

Table 3: Anticancer Activity of Related Propanoic Acid Derivatives

| Compound Type | Cell Line | Activity | Reference |

| Oxime derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (lung cancer) | Significant cytotoxicity, superior to cisplatin in some cases | [6] |

| Carbohydrazide derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (lung cancer) | Promising antiproliferative effects | [6] |

These findings suggest that derivatization of the this compound scaffold could lead to the discovery of novel anticancer and antimicrobial agents. The synthetic routes and biological assays described in these studies on related compounds can serve as a valuable starting point for such investigations.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the public domain regarding the detailed signaling pathways modulated by this compound and its direct derivatives. However, based on the activity of its 4-chloro analog at the GABAB receptor, a potential mechanism of action can be inferred.

Postulated Signaling Pathway for GABAB Receptor Antagonism

GABAB receptors are G-protein coupled receptors that, upon activation by GABA, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They also modulate inwardly rectifying potassium channels (KIR) and voltage-gated calcium channels (VGCC). An antagonist would block these effects.

Caption: Postulated antagonism of the GABA B receptor signaling pathway.

General Workflow for Synthesis and Evaluation

The development of novel derivatives of this compound would typically follow a structured workflow from synthesis to biological characterization.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Potential Therapeutic Targets of 3-Amino-3-(3-chlorophenyl)propanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the potential therapeutic targets of 3-Amino-3-(3-chlorophenyl)propanoic acid based on its structural similarity to the well-characterized pharmacological agent, Baclofen. Direct experimental data on this compound is limited in publicly available literature. The information presented herein is an inferred profile based on the established mechanism of action of GABA-B receptor agonists.

Introduction

This compound is a derivative of the amino acid propanoic acid. Its structural resemblance to Baclofen, a clinically significant muscle relaxant and antispasmodic agent, strongly suggests that its primary therapeutic target is the Gamma-Aminobutyric Acid (GABA) type B receptor (GABA-B receptor). GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial in modulating neuronal excitability.[1][2] This guide will explore the potential therapeutic applications of this compound by examining the pharmacology of its presumed target, the GABA-B receptor.

Core Therapeutic Target: The GABA-B Receptor

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a significant role in regulating neuronal activity throughout the central and peripheral nervous systems.[1] Unlike the ionotropic GABA-A receptors, which mediate fast synaptic inhibition, GABA-B receptors produce slower and more prolonged inhibitory effects.[2][3]

Mechanism of Action

As a presumed agonist of the GABA-B receptor, this compound is expected to mimic the action of endogenous GABA at this site. Activation of the GABA-B receptor initiates a cascade of intracellular events mediated by G-proteins, leading to:[2][3]

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Modulation of Ion Channels:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it more difficult to generate an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of various neurotransmitters, including glutamate, GABA, and monoamines.[3]

-

This dual action of postsynaptic inhibition (hyperpolarization) and presynaptic inhibition (reduced neurotransmitter release) is the foundation of the therapeutic effects of GABA-B receptor agonists.

Potential Therapeutic Indications

Based on the established clinical uses and preclinical findings for the GABA-B receptor agonist Baclofen, the following therapeutic areas are potential targets for this compound.

Spasticity and Muscle Disorders

The most well-established therapeutic application for a GABA-B agonist is the management of spasticity.[5] By acting on GABA-B receptors at the spinal cord level, these agonists can reduce the hyperexcitability of motor neurons, leading to a decrease in muscle tone, clonus, and painful flexor spasms.[6]

Potential Applications:

Pain Management

GABA-B receptor activation has been shown to have analgesic effects. By inhibiting the release of excitatory neurotransmitters in the spinal cord and brain regions involved in pain processing, GABA-B agonists can modulate nociceptive signaling.

Potential Applications:

-

Neuropathic Pain

-

Trigeminal Neuralgia

Substance Use Disorders

Emerging research suggests a role for GABA-B receptor agonists in the treatment of addiction. By modulating the release of dopamine in the mesolimbic pathway, these compounds may reduce the rewarding effects of drugs of abuse and alleviate withdrawal symptoms.

Potential Applications:

-

Alcohol Use Disorder

-

Cocaine and Opioid Dependence

Gastroesophageal Reflux Disease (GERD)

GABA-B receptors are present in the lower esophageal sphincter (LES). Agonists can reduce the frequency of transient LES relaxations, which are a primary cause of reflux.

Anxiety and Other Neurological and Psychiatric Disorders

Given the widespread inhibitory role of GABA in the CNS, GABA-B receptor modulation could have therapeutic potential in a range of other disorders.[1][2]

Potential Applications:

Quantitative Data Summary

The following table summarizes key pharmacological parameters for Baclofen, which can serve as a reference for predicting the potential activity of this compound.

| Parameter | Value (for Baclofen) | Reference |

| GABA-B Receptor Affinity (Ki) | Varies by study, typically in the low micromolar to high nanomolar range | [7] |

| Functional Potency (EC50) | Dependent on the specific assay and cell type used | - |

| Bioavailability (Oral) | ~70-85% | - |

| Half-life | 2.5 - 4 hours | - |

| Primary Route of Elimination | Renal | - |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of a novel compound like this compound at the GABA-B receptor are outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity of the compound for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor (e.g., CHO or HEK293 cells) or from rat brain tissue.

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of the compound as an agonist at the GABA-B receptor by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the GABA-B receptor.

-

Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Separation and Detection: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Electrophysiology (Patch-Clamp)

Objective: To measure the effect of the compound on ion channel activity in individual neurons.

Methodology:

-

Cell Preparation: Use cultured neurons or brain slices.

-

Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

-

Stimulation and Recording: Apply the test compound to the cell and measure changes in membrane potential or ionic currents (e.g., activation of GIRK channels).

-

Data Analysis: Quantify the change in current or membrane potential in response to different concentrations of the compound.

Visualizations

Signaling Pathway of a GABA-B Receptor Agonist

Caption: Presumed signaling cascade upon GABA-B receptor activation.

Experimental Workflow for Target Validation

Caption: Workflow for characterizing a novel GABA-B receptor agonist.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet widely published, its close structural analogy to Baclofen provides a strong rationale for its investigation as a GABA-B receptor agonist. The well-established role of the GABA-B receptor in modulating neuronal excitability points towards a wide range of potential therapeutic applications, from spasticity and pain to substance use disorders and GERD. Further preclinical and clinical studies are necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 5. Baclofen: MedlinePlus Drug Information [medlineplus.gov]

- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

In Silico Modeling of 3-Amino-3-(3-chlorophenyl)propanoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-Amino-3-(3-chlorophenyl)propanoic acid and its interactions with its primary biological target, the γ-aminobutyric acid type B (GABAB) receptor. This document outlines the known pharmacological data, details the relevant signaling pathways, and provides in-depth protocols for computational modeling and experimental validation. The information is intended to guide researchers in drug discovery and development in exploring the therapeutic potential of this compound and its analogs.

Introduction to this compound

This compound, with the CAS Number 68208-21-9, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3][4][5] Structurally similar to the known GABAB receptor agonist baclofen, this compound is of significant interest for its potential to modulate GABAergic neurotransmission. Understanding its interaction with the GABAB receptor at a molecular level is crucial for the development of novel therapeutics for neurological and psychiatric disorders. The primary biological target of this class of compounds is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[6][7][8] The 4-chloro analog of this compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak, specific antagonist of the GABAB receptor.[9][10]

Quantitative Data Summary

| Compound | Target | Activity | Quantitative Metric | Value | Reference(s) |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Antagonist | pA2 | 3.5 | [9][10] |

GABAB Receptor Signaling Pathway

The GABAB receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits.[6] Upon agonist binding to the GABAB1 subunit, a conformational change is induced, leading to the activation of the associated G-protein (Gαi/o) on the intracellular side of the GABAB2 subunit.[11] This activation initiates downstream signaling cascades through the dissociation of the G-protein into its Gα and Gβγ subunits.[6]

The primary effector mechanisms include:

-

Inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][12]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by the Gβγ subunit, resulting in potassium ion efflux and hyperpolarization of the postsynaptic neuron.[6]

-

Inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit, which reduces calcium influx at the presynaptic terminal and subsequently decreases neurotransmitter release.[6][12]

References

- 1. This compound | 68208-21-9 [sigmaaldrich.com]

- 2. This compound | 68208-21-9 [sigmaaldrich.cn]

- 3. 68208-21-9|this compound|BLD Pharm [bldpharm.com]

- 4. Hit2Lead | this compound | CAS# 68208-21-9 | MFCD00463160 | BB-4140248 [hit2lead.com]

- 5. m.biochemsafebuy.com [m.biochemsafebuy.com]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Reactome | Activation of GABAB receptors [reactome.org]

- 12. neurology.org [neurology.org]

Spectroscopic and Synthetic Profile of 3-Amino-3-(chlorophenyl)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for chlorophenyl-substituted 3-aminopropanoic acid derivatives. The focus is on presenting key analytical data including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for their acquisition and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for a representative compound, 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid.

Table 1: ¹H NMR Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.80-7.83 | m | - | 2H, Aromatic |

| 7.60 | d | 8.2 | 1H, Aromatic |

| 7.40-7.55 | m | - | 3H, Aromatic |

| 7.29 | s | - | 4H, Aromatic |

| 5.56-5.63 | m | - | 1H, CH |

| 5.18-5.25 | m | - | 2H, CH₂ |

| 4.53-4.56 | m | - | 2H, CH₂ |

| 3.03 | dd | 5.5, 15.9 | 1H, CH₂ |

| 2.95 | dd | 5.6, 15.9 | 1H, CH₂ |

Table 2: ¹³C NMR Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid [1]

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C=O (acid) |

| 166.5 | C=O (amide) |

| 139.0 | Aromatic C |

| 133.9 | Aromatic C |

| 131.7 | Aromatic C |

| 131.4 | Aromatic C |

| 128.8 | Aromatic CH |

| 128.6 | Aromatic CH |

| 127.6 | Aromatic CH |

| 127.0 | Aromatic CH |

| 118.8 | =CH₂ |

| 65.6 | O-CH₂ |

| 49.3 | CH-N |

| 39.6 | CH₂-C=O |

| 30.9 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for a benzoylated derivative of 3-Amino-3-(4-chlorophenyl)propanoic acid are presented below.

Table 3: FT-IR Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1735 | s | C=O stretch (ester) |

| 1636 | s | C=O stretch (amide I) |

| 1601 | w | C=C stretch (aromatic) |

| 1577 | w | C=C stretch (aromatic) |

| 1533 | s | N-H bend (amide II) |

| 1489 | s | C-H bend |

| 1310 | m | C-N stretch |

| 1165 | m | C-O stretch |

| 1091 | m | - |

| 1014 | m | C-Cl stretch |

| 828 | w | C-H bend (aromatic) |

| 693 | m | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-3-(2-chlorophenyl)propanoic acid, tandem mass spectrometry (MS-MS) data is available.

Table 4: MS-MS Data for 3-Amino-3-(2-chlorophenyl)propanoic acid [2]

| Precursor Ion (m/z) | Collision Energy | Fragment Ions (m/z) |

| 198.0327 ([M-H]⁻) | - | 154.1, 137 |

| 200.0473 ([M+H]⁺) | - | 182.9, 141, 140 |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and spectroscopic analysis of 3-Amino-3-(chlorophenyl)propanoic acid derivatives.

Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid[1]

A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (4.16 g, 40.0 mmol), and ammonium acetate (3.08 g, 40.0 mmol) in 50 mL of ethanol is heated under reflux for 8 hours. The white precipitate that forms upon cooling is filtered off and washed with cold ethanol. After drying under reduced pressure, the crude amino acid is obtained as a colorless solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

FT-IR spectra are recorded on a spectrometer using the Attenuated Total Reflectance (ATR) technique.[1] The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra, including tandem mass spectra (MS-MS), are acquired on an ion trap mass spectrometer.[2] The ionization technique can be either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of 3-Amino-3-(chlorophenyl)propanoic acid.

Caption: Synthetic and analytical workflow.

Caption: Spectroscopic analysis workflow.

References

CAS number and chemical identifiers for 3-Amino-3-(3-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological activity of 3-Amino-3-(3-chlorophenyl)propanoic acid. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.

Core Chemical Identifiers

This compound is a derivative of β-alanine, featuring a chlorophenyl group at the third position. This substitution is of interest in medicinal chemistry due to its potential to modulate the pharmacological activity of the parent molecule.

| Identifier | Value | Source |

| CAS Number | 68208-21-9 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.64 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-(3-chlorophenyl)-beta-alanine | [1] |

| InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | [1] |

| InChIKey | LIDRHPCWOYOBIZ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)Cl)C(CC(=O)O)N |

Synthesis Protocol

A plausible and commonly utilized method for the synthesis of racemic 3-amino-3-arylpropanoic acids is the Rodat reaction , a one-pot condensation reaction.[3][4]

Reaction:

Methodology:

-

Reaction Setup: A suspension of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate is prepared in ethanol.[3][4]

-

Reaction Execution: The mixture is heated under reflux for several hours.[3]

-

Product Isolation: Upon cooling, the crude product precipitates from the solution.

-

Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under reduced pressure to yield the final product.[3]

Biological Activity and Experimental Protocols

While specific experimental data for the 3-chloro isomer is limited in publicly available literature, its structural similarity to other GABAergic compounds, such as baclofen (a p-chloro derivative) and phenibut (a β-phenyl-GABA analog), suggests potential activity at GABA receptors.[5][6] Research on the closely related 3-amino-3-(4-chlorophenyl)propanoic acid has shown it to be a weak antagonist at GABA-B receptors.[7]

Experimental Protocols for Assessing GABA Receptor Activity

1. Radioligand Binding Assay:

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing GABA receptors are isolated from tissue (e.g., rat brain) through homogenization and centrifugation. The membranes are washed to remove any endogenous GABA.[8]

-

Binding Reaction: The prepared membranes are incubated with a known radiolabeled ligand (e.g., [³H]GABA or a specific antagonist like [³H]CGP54626A) and varying concentrations of the test compound (this compound).[8][9]

-

Separation and Detection: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC₅₀ value.

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

This electrophysiological technique is used to study the function of ion channels, such as the GABA-A receptor, expressed in a heterologous system.[10]

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired GABA receptor subtype. The oocytes are then incubated to allow for the expression of the receptors on the cell membrane.[10]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a specific holding potential.[6]

-

Compound Application: A solution containing a known concentration of GABA is applied to the oocyte to elicit a baseline current. Subsequently, a solution containing both GABA and the test compound is applied to determine if the compound modulates the GABA-induced current (potentiation or inhibition).[6][11]

-

Data Analysis: The changes in the current amplitude are measured and used to construct dose-response curves, from which parameters like EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists) can be determined.

Potential Signaling Pathway

As a GABA analog, this compound is expected to interact with the GABAergic system. The primary inhibitory neurotransmitter in the central nervous system, GABA, acts on two main types of receptors: GABA-A (ionotropic) and GABA-B (metabotropic).[12]

GABA-A Receptor Signaling: GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[12] When GABA binds to the GABA-A receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus resulting in neuronal inhibition.[12]

GABA-B Receptor Signaling: GABA-B receptors are G-protein coupled receptors.[13] Upon activation by GABA, the associated Gi/o protein is activated. This leads to two main downstream effects: the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of ion channels. Specifically, G-protein activation leads to the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels. The efflux of K⁺ and the reduced influx of Ca²⁺ both contribute to hyperpolarization and neuronal inhibition.[5]

Given that the 4-chloro isomer acts as a GABA-B antagonist, it is plausible that this compound could also interact with this pathway, potentially by blocking the binding of GABA and thereby reducing the inhibitory tone. Further experimental validation is required to confirm its precise mechanism of action.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. 68208-21-9|this compound|BLD Pharm [bldpharm.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. ias.ac.in [ias.ac.in]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three-Step Test System for the Identification of Novel GABAA Receptor Modulating Food Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GABA receptor - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a well-established one-pot, three-component reaction utilizing 3-chlorobenzaldehyde, malonic acid, and ammonium acetate. This protocol offers a straightforward and efficient method for obtaining the target β-amino acid, which can be further utilized in the synthesis of novel therapeutic agents. The straightforward procedure, coupled with readily available starting materials, makes this protocol amenable to a wide range of laboratory settings.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is based on reported yields for structurally similar compounds synthesized via a similar methodology.[1]

| Parameter | Value |

| Starting Material 1 | 3-Chlorobenzaldehyde |

| Starting Material 2 | Malonic Acid |

| Starting Material 3 | Ammonium Acetate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 8 hours |

| Expected Yield | 45-65% |

Synthesis Pathway

The synthesis of this compound proceeds via a one-pot reaction as depicted below.

Figure 1: Chemical synthesis pathway for this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of the target compound.

Figure 2: Step-by-step experimental workflow for the synthesis.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid.[1]

Materials:

-

3-Chlorobenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol. For a representative scale, a molar ratio of approximately 1:1:1.3 of the aldehyde, acid, and acetate, respectively, can be used.[1]

-

Reaction: Heat the suspension with stirring to reflux.

-

Reaction Time: Maintain the reaction at reflux for 8 hours. The formation of a white precipitate should be observed.[1]

-

Isolation of Product: After 8 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Filtration: Filter the resulting white precipitate using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under reduced pressure to obtain this compound as a solid.

-

Characterization: The identity and purity of the final compound should be confirmed by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Further Research

This compound is a valuable intermediate for the synthesis of various biologically active molecules. As a β-amino acid, its incorporation into peptides can lead to peptidomimetics with enhanced metabolic stability and unique conformational properties. This compound can serve as a key starting material for the development of novel pharmaceuticals, particularly in areas where modulation of specific biological targets is desired. Further research can explore the derivatization of this compound to generate libraries of novel chemical entities for high-throughput screening and drug discovery programs. Its structural features make it a pertinent building block for creating compounds that may interact with neurotransmitter systems or other biological pathways.[2]

References

Chiral Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic Acid Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of the enantiomers of 3-Amino-3-(3-chlorophenyl)propanoic acid. This valuable chiral building block and its enantiomerically pure forms are significant in pharmaceutical research and drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The protocols outlined below focus on a robust chemoenzymatic approach, combining a classical chemical synthesis of the racemic precursor followed by a highly selective enzymatic kinetic resolution.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is effectively achieved through a two-stage process:

-

Stage 1: Synthesis of Racemic Precursor. The initial step involves the synthesis of a racemic ester of this compound. A common and efficient method is the Rodionov reaction, which involves the condensation of 3-chlorobenzaldehyde, malonic acid, and a source of ammonia, followed by esterification.

-

Stage 2: Enzymatic Kinetic Resolution. The racemic ester is then subjected to enzymatic kinetic resolution using a lipase. This process selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers, both in high enantiomeric purity. Subsequent hydrolysis of the separated esters yields the desired enantiomerically pure amino acids.

Data Presentation

The following table summarizes typical quantitative data expected from the chemoenzymatic synthesis of this compound enantiomers, based on established protocols for structurally related compounds.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Excess (d.e.) (%) |

| Stage 1 | ||||

| Racemic Synthesis | (±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate | 65-75 | N/A | N/A |

| Stage 2 | ||||

| Enzymatic Resolution (S)-selective acylation | (R)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate | ~45 | >99 | N/A |

| (S)-N-Acetyl-3-Amino-3-(3-chlorophenyl)propanoate | ~45 | >99 | N/A | |

| Stage 3 | ||||

| Hydrolysis | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | >90 | >99 | N/A |

| Hydrolysis | (S)-3-Amino-3-(3-chlorophenyl)propanoic acid | >90 | >99 | N/A |

Experimental Protocols

Stage 1: Synthesis of Racemic (±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate

This protocol is adapted from the well-established synthesis of related aromatic β-amino acids.

Materials:

-

3-Chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-